REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH:9][CH:10]=[N:11]O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.C([O-])(O)=O.[Na+]>O>[Br:1][C:2]1[C:3]2[N:4]([N:11]=[CH:10][N:9]=2)[C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2|
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Name
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N-(3-Bromo-6-chloro-pyridin-2-yl)-N′-hydroxyformamidine
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Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)Cl)NC=NO
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Name
|
polyphosphoric acid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The clear solution is extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The solid residue (1.44 g) is purified by flash chromatography (silica gel, 4:4:0.7 petroleum ether: dichloromethane: ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(C(=CC1)Cl)N=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |